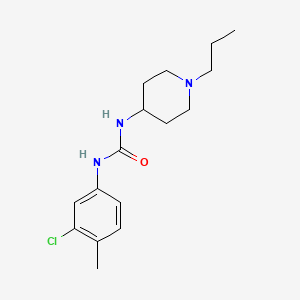![molecular formula C18H24N6O2 B5380431 4-benzyl-3-ethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5380431.png)
4-benzyl-3-ethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-3-ethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one is a chemical compound that belongs to the class of benzodiazepines. It has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 4-benzyl-3-ethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one is not fully understood. However, it is believed to act as a positive allosteric modulator of the γ-aminobutyric acid (GABA) receptor. This results in an increase in the activity of the GABA receptor, which leads to an increase in the inhibitory neurotransmission in the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-3-ethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one are complex and varied. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to have neuroprotective effects in various neurological disorders. In addition, it has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-benzyl-3-ethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one in lab experiments is its unique properties. It has a high affinity for the GABA receptor, which makes it a useful tool in studying the role of the GABA receptor in various physiological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects in some cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-benzyl-3-ethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one. One direction is the development of new metal complexes using this compound as a ligand for catalytic reactions. Another direction is the synthesis of novel heterocycles using this compound as a precursor. In addition, there is potential for the development of new drugs based on the unique properties of this compound. Finally, further research is needed to fully understand the mechanism of action and potential applications of this compound in various fields.
Métodos De Síntesis
The synthesis of 4-benzyl-3-ethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one involves a series of chemical reactions. The first step involves the condensation of ethyl acetoacetate with benzylamine to form 3-ethyl-4-benzyl-1,4-dihydropyridine-2,6-dione. The second step involves the reaction of the intermediate product with sodium azide to form 3-ethyl-4-benzyl-1,4-dihydro-5H-tetrazol-5-one. The final step involves the reaction of the tetrazole intermediate with 3-chloropropanoyl chloride to form the desired product.
Aplicaciones Científicas De Investigación
4-benzyl-3-ethyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one has been widely used in scientific research due to its potential applications in various fields. It has been used as a ligand in the development of new metal complexes for catalytic reactions. It has also been used as a precursor in the synthesis of novel heterocycles. In addition, it has been used as a potential drug candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
4-benzyl-3-ethyl-1-[3-(tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-2-16-13-22(17(25)9-11-23-14-19-20-21-23)10-8-18(26)24(16)12-15-6-4-3-5-7-15/h3-7,14,16H,2,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNSXFZQOLQQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)CCN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380350.png)


![N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B5380374.png)
![N-(4-ethoxyphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5380381.png)


![2-chloro-4-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5380400.png)
![N~4~-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5380408.png)

![2-[4-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)piperazin-1-yl]ethanol](/img/structure/B5380429.png)
methyl]amino}phenyl)acetate](/img/structure/B5380430.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B5380449.png)
![N-[2-[1-cyano-2-(4-ethoxy-3-methoxyphenyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5380459.png)